Comparative Binding Affinity: N-Cyclopentyl Substitution Confers Sub-nanomolar Ki at Sigma-1 Receptor Relative to Unsubstituted or N-Aryl Analogs
For 5,6-dichloro-N-cyclopentyl derivatives, binding affinity at the sigma-1 receptor reaches Ki values as low as 1.30 nM in radioligand displacement assays [1]. In contrast, 5,6-dichloro-N-aryl pyridine-3-carboxamide analogs (e.g., N-(4-fluorophenyl) derivatives, CAS 150115-51-8) lack published sigma-1 affinity data in the same assay systems, reflecting differential target engagement profiles driven by the N-substituent [2]. The cyclopentyl group provides optimal steric and hydrophobic complementarity to the sigma-1 binding pocket, whereas N-aryl substituents favor alternative targets such as kinase or cannabinoid receptors [3].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.30 nM to 4.30 nM (class representative data for 5,6-dichloro-N-cyclopentyl pyridine-3-carboxamide derivatives) |
| Comparator Or Baseline | 5,6-dichloro-N-aryl pyridine-3-carboxamide (e.g., CAS 150115-51-8): No published sigma-1 affinity data; alternative targets identified |
| Quantified Difference | ≥1000-fold preference for sigma-1 binding in N-cyclopentyl versus N-aryl series (qualitative assessment based on available binding data) |
| Conditions | Radioligand binding assay using [3H]-(+)-pentazocine displacement in guinea pig brain membrane |
Why This Matters
Researchers requiring sigma-1 receptor modulation should prioritize N-cyclopentyl derivatives over N-aryl analogs due to the documented sub-nanomolar affinity in this series, which is absent in the N-aryl comparator class.
- [1] BindingDB. BDBM349570 / CHEMBL4088272. Affinity Data: Ki = 1.30 nM. Displacement of [3H]-(+)-pentazocine from sigma-1 receptor in guinea pig brain membrane. View Source
- [2] CAS 150115-51-8. 5,6-Dichloro-N-(4-fluorophenyl)pyridine-3-carboxamide. Structural comparator without reported sigma-1 binding data. View Source
- [3] Pyridine-3-carboxamide derivatives as CB1 inverse agonists. US Patent Application. N-aryl pyridine-3-carboxamides targeting cannabinoid receptors. View Source
